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molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B090911 2-Ethylhexyl acrylate CAS No. 103-11-7

2-Ethylhexyl acrylate

Cat. No. B090911
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518724

Procedure details

To a mixture of 250 parts of deionized water and 25 parts of the seed emulsion of Manufacturing Example 1, were added an aqueous solution of 0.1 part of ammonium persulfate and 17 parts of deionized water, and then the same procedures as stated in Manufacturing Example 14 were repeated, excepting using as the first stage pre-emulsion a mixture of 195 parts of methyl methacrylate, 100 parts of 2-ethylhexyl acrylate, 200 parts of deionized water, 0.4 part of sodium dodecylbenzene sulfonate and 0.9 part of ammonium persulfate and as the second stage monomer mixture a composition of 135 parts of methyl methacrylate, 65 parts of 2-ethylhexyl acrylate and 6 parts of n-dodecylmercaptan, to obtain an emulsion having a non-volatile content of 50.0%, average grain diameter of resinous particles being 2.8μ and the maximum diameter being 4.0μ.
[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
195
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:20]([O:24][CH2:25][CH:26]([CH2:31][CH3:32])[CH2:27][CH2:28][CH2:29][CH3:30])(=[O:23])[CH:21]=[CH2:22].[CH2:33](OS(C1C=CC=CC=1)(=O)=O)[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44].[Na]>O>[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:20]([O:24][CH2:25][CH:26]([CH2:31][CH3:32])[CH2:27][CH2:28][CH2:29][CH3:30])(=[O:23])[CH:21]=[CH2:22].[CH2:33]([SH:1])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44] |f:0.1.2,5.6,^1:54|

Inputs

Step One
Name
250
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
195
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Type
product
Smiles
C(CCCCCCCCCCC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04518724

Procedure details

To a mixture of 250 parts of deionized water and 25 parts of the seed emulsion of Manufacturing Example 1, were added an aqueous solution of 0.1 part of ammonium persulfate and 17 parts of deionized water, and then the same procedures as stated in Manufacturing Example 14 were repeated, excepting using as the first stage pre-emulsion a mixture of 195 parts of methyl methacrylate, 100 parts of 2-ethylhexyl acrylate, 200 parts of deionized water, 0.4 part of sodium dodecylbenzene sulfonate and 0.9 part of ammonium persulfate and as the second stage monomer mixture a composition of 135 parts of methyl methacrylate, 65 parts of 2-ethylhexyl acrylate and 6 parts of n-dodecylmercaptan, to obtain an emulsion having a non-volatile content of 50.0%, average grain diameter of resinous particles being 2.8μ and the maximum diameter being 4.0μ.
[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
195
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:20]([O:24][CH2:25][CH:26]([CH2:31][CH3:32])[CH2:27][CH2:28][CH2:29][CH3:30])(=[O:23])[CH:21]=[CH2:22].[CH2:33](OS(C1C=CC=CC=1)(=O)=O)[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44].[Na]>O>[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=[CH2:15].[C:20]([O:24][CH2:25][CH:26]([CH2:31][CH3:32])[CH2:27][CH2:28][CH2:29][CH3:30])(=[O:23])[CH:21]=[CH2:22].[CH2:33]([SH:1])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44] |f:0.1.2,5.6,^1:54|

Inputs

Step One
Name
250
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
195
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)OCC(CCCC)CC
Name
Type
product
Smiles
C(CCCCCCCCCCC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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